molecular formula C9H15BrO2 B13499654 ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, Mixture of diastereomers

ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, Mixture of diastereomers

Cat. No.: B13499654
M. Wt: 235.12 g/mol
InChI Key: YLLMIJRZYQMAPB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, a mixture of diastereomers, is an organic compound with the molecular formula C9H15BrO2. This compound is characterized by the presence of a cyclopropane ring substituted with an ethyl ester and a bromopropyl group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with bromopropyl reagents. One common method is the bromination of ethyl cyclopropane-1-carboxylate followed by the introduction of the bromopropyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of ethyl 2-(3-aminopropyl)cyclopropane-1-carboxylate.

    Reduction: Formation of ethyl 2-(3-propyl)cyclopropane-1-carboxylate.

    Oxidation: Formation of ethyl 2-(3-carboxypropyl)cyclopropane-1-carboxylate.

Scientific Research Applications

Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
  • Ethyl α-bromocyclobutanecarboxylate

Comparison

Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern and the presence of a mixture of diastereomers. This structural diversity can lead to different reactivity and properties compared to similar compounds. For example, ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate has a different substitution pattern, which can affect its chemical behavior and applications.

Conclusion

Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, a mixture of diastereomers, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and research endeavors.

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H15BrO2/c1-2-12-9(11)8-6-7(8)4-3-5-10/h7-8H,2-6H2,1H3

InChI Key

YLLMIJRZYQMAPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1CCCBr

Origin of Product

United States

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